molecular formula C7H13NO4 B1616705 Ethyl (ethoxycarbonyl)methylcarbamate CAS No. 999-30-4

Ethyl (ethoxycarbonyl)methylcarbamate

Cat. No.: B1616705
CAS No.: 999-30-4
M. Wt: 175.18 g/mol
InChI Key: ORKAHUKYJCNDDI-UHFFFAOYSA-N
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Description

Ethyl (ethoxycarbonyl)methylcarbamate is an organic compound with the molecular formula C7H13NO4. It is an ester derivative of glycine, commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the production of pharmaceuticals and other fine chemicals .

Biochemical Analysis

Cellular Effects

The cellular effects of Ethyl 2-(ethoxycarbonylamino)acetate are currently unknown. Related compounds have been shown to have effects on various types of cells. For example, ethyl acetate has been shown to have neuroprotective effects on primary cortical neuronal cells .

Temporal Effects in Laboratory Settings

Related compounds such as ethyl acetate have been shown to have significant effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of Ethyl 2-(ethoxycarbonylamino)acetate at different dosages in animal models are not well studied. Related compounds have shown dose-dependent effects in animal models .

Transport and Distribution

Related compounds such as acetate have been shown to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds such as acetyl-CoA carboxylase 2 have been shown to be present in the cytosol and nuclei of many cell types .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (ethoxycarbonyl)methylcarbamate can be synthesized through the reaction of glycine ethyl ester with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of ethyl 2-(ethoxycarbonylamino)acetate often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (ethoxycarbonyl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (ethoxycarbonyl)methylcarbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (ethoxycarbonyl)methylcarbamate is unique due to its dual functionality as both an ester and an amino acid derivative. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-(ethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-3-11-6(9)5-8-7(10)12-4-2/h3-5H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKAHUKYJCNDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045274
Record name Ethyl [(ethoxycarbonyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-30-4
Record name NSC16588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [(ethoxycarbonyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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